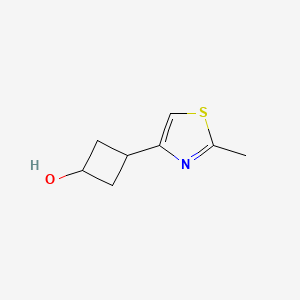

3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol

Description

3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol is a bicyclic compound featuring a thiazole ring substituted with a methyl group at position 2 and a cyclobutanol moiety at position 2. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to rigid, small-molecule scaffolds .

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-5-9-8(4-11-5)6-2-7(10)3-6/h4,6-7,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBROIJMRDFZRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-thiazole with cyclobutanone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

Oxidation: Formation of 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutanone.

Reduction: Formation of 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and physicochemical differences between 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol and its analogs:

*LogP values estimated via computational tools (e.g., ChemAxon).

Key Observations:

- Cyclobutanol vs. Piperidine (MTEP): The cyclobutanol group introduces rigidity and a polar hydroxyl, contrasting with MTEP’s flexible piperidine and ethynyl linker. MTEP’s higher molecular weight and lipophilicity (LogP 2.5) may enhance blood-brain barrier penetration, explaining its efficacy as a CNS-targeting mGluR5 antagonist .

- Tolvaptan’s Bis-Thiazolyl Urea: Tolvaptan’s dual thiazole rings and urea group enable multi-site binding to vasopressin receptors, contrasting with the single thiazole and hydroxyl in the cyclobutanol compound .

Biological Activity

3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclobutanol moiety attached to a thiazole ring, which contributes to its biological activity. The presence of the hydroxyl group allows for hydrogen bonding interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions with biological targets.

The biological activity of 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thus altering metabolic pathways.

- Receptor Modulation : The compound can modulate receptor activities, potentially impacting signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research indicates that 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol exhibits notable antimicrobial activity. Laboratory studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol was tested against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL against various strains, demonstrating significant antimicrobial activity compared to control agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 5 |

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study reported that treatment with varying concentrations of 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM for breast cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

Research Applications

The potential applications of 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol extend beyond antimicrobial and anticancer activities. It serves as a valuable building block in synthetic chemistry for developing more complex molecules. Additionally, its unique properties make it suitable for exploring new therapeutic avenues in drug design.

Q & A

Basic: What synthetic routes are recommended for 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol, and how can its purity and structure be validated?

Methodological Answer:

Synthesis typically involves coupling reactions between thiazole precursors and cyclobutanone derivatives. For example, a Pd-catalyzed cross-coupling or nucleophilic substitution can introduce the thiazole moiety to the cyclobutanol ring. Post-synthesis, purity is validated via HPLC (≥97% purity threshold) and structural confirmation via -/-NMR. X-ray crystallography (using SHELX software for refinement ) resolves stereochemistry. Mass spectrometry (HRMS) confirms molecular weight.

Advanced: How can researchers address low yields during cyclobutanol ring formation in synthetic protocols?

Methodological Answer:

Low yields often stem from ring strain in cyclobutanol intermediates. Optimize reaction conditions:

- Use high-pressure reactors to stabilize transition states.

- Employ Lewis acids (e.g., BF₃·OEt₂) to facilitate nucleophilic additions.

- Monitor reaction progress via in-situ FTIR for intermediate trapping.

Refer to analogous thiazole-cycloalkanol syntheses for solvent selection (e.g., 1,4-dioxane for improved solubility ).

Basic: What spectroscopic techniques are critical for characterizing 3-(2-Methyl-1,3-thiazol-4-yl)cyclobutan-1-ol?

Methodological Answer:

- NMR : -NMR identifies proton environments (e.g., cyclobutanol -OH at δ 1.5–2.5 ppm; thiazole protons at δ 7.0–8.5 ppm). -NMR confirms quaternary carbons in the cyclobutane ring.

- X-ray crystallography : Resolves spatial arrangement; SHELXL refines thermal parameters and occupancy .

- IR spectroscopy : Detects -OH stretching (~3200–3600 cm⁻¹) and thiazole C=N/C-S bonds (~1600 cm⁻¹).

Advanced: What in vivo models are suitable for studying its neuropharmacological effects, particularly targeting mGluR5?

Methodological Answer:

- Rodent models : Use MTEP (a structurally similar mGluR5 antagonist) as a positive control. Administer via intracerebroventricular injection and assess behavioral outcomes (e.g., fear extinction or ethanol self-administration ).

- PET imaging : Employ -labeled analogs to quantify target engagement in non-human primates, as demonstrated for MTEP . Block studies with unlabeled compound validate specificity.

Advanced: How can structure-activity relationships (SAR) guide optimization of thiazole-containing analogs?

Methodological Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to the thiazole ring to enhance metabolic stability .

- Cyclobutanol ring substitution : Compare enantiomers via chiral HPLC to determine stereochemical impact on receptor binding (e.g., mGluR5 affinity ).

- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with mGluR5’s allosteric pocket .

Basic: What solubility challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

The cyclobutanol-thiazole hybrid exhibits poor aqueous solubility (<1 mg/mL). Strategies include:

- Co-solvents : Use DMSO:water (1:4 v/v) for in vitro assays.

- Prodrug synthesis : Esterify the -OH group (e.g., acetate prodrugs) to enhance permeability .

- Nanoformulation : Encapsulate in PEGylated liposomes for in vivo delivery.

Advanced: How is target engagement validated in the central nervous system (CNS) using imaging techniques?

Methodological Answer:

- PET radiotracers : Synthesize - or -labeled derivatives. Conduct blocking studies with MTEP to confirm mGluR5-specific binding .

- Autoradiography : Quantify regional brain uptake in post-mortem tissues. Compare with mGluR5-knockout models to rule off-target binding.

Basic: What stability studies are required for long-term storage?

Methodological Answer:

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>150°C suggests room-temperature stability).

- Photodegradation : Expose to UV-Vis light (ICH Q1B guidelines) and monitor via LC-MS for oxidation byproducts (e.g., cyclobutane ring cleavage).

- Humidity tests : Store at 40°C/75% RH for 6 months; assess hygroscopicity via Karl Fischer titration.

Advanced: How do computational methods predict interactions between this compound and mGluR5?

Methodological Answer:

- Molecular docking : Use Glide (Schrödinger) to dock into mGluR5’s transmembrane domain (PDB: 6FFI). Prioritize poses with hydrogen bonds to Ser658/Arg661.

- MD simulations : Run 100-ns simulations in Desmond to assess binding stability. Calculate binding free energy via MM-GBSA .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293T expressing human mGluR5) and buffer conditions (pH 7.4, 1 mM Mg²⁺).

- Control for stereochemistry : Ensure enantiopure samples via chiral separation.

- Meta-analysis : Compare EC₅₀/IC₅₀ values across studies, adjusting for assay type (e.g., calcium flux vs. cAMP accumulation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.